molecular formula C18H20FN3O B6126258 N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine

N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine

Cat. No. B6126258
M. Wt: 313.4 g/mol
InChI Key: AAYCDIDJSIHHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine, also known as FP3, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. The compound was first synthesized in 2010, and since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential benefits for various medical conditions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with several proteins and enzymes involved in cell signaling, including G protein-coupled receptors and protein kinases. By modulating these pathways, this compound may be able to exert its therapeutic effects in various medical conditions.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects in cells and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neuronal cells, this compound has been shown to enhance synaptic plasticity and improve cognitive function. In infectious diseases, this compound has been shown to inhibit viral replication and prevent the spread of infections.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate various signaling pathways in cells. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that are modulated by the compound. Another direction is to explore its potential therapeutic applications in other medical conditions, such as autoimmune disorders and metabolic diseases. Additionally, future research could focus on developing new formulations of this compound that improve its solubility and bioavailability, as well as reducing its potential toxicity.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine involves the reaction of 4-fluorobenzaldehyde with 3-pyridinecarboxylic acid to form the corresponding acid hydrazide. The acid hydrazide is then treated with piperidine and acetic anhydride to produce this compound. The synthesis method has been optimized to achieve a high yield and purity of the compound.

Scientific Research Applications

N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been studied for its potential therapeutic applications in various medical conditions, including cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In neurological disorders, this compound has been investigated for its potential to modulate neurotransmitter systems and improve cognitive function. In infectious diseases, this compound has been studied for its ability to inhibit viral replication and prevent the spread of infections.

properties

IUPAC Name

1-[3-(4-fluoroanilino)piperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-15-5-7-16(8-6-15)21-17-4-2-10-22(13-17)18(23)11-14-3-1-9-20-12-14/h1,3,5-9,12,17,21H,2,4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYCDIDJSIHHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.